molecular formula C20H24N2O3S B6456111 2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549031-37-8

2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6456111
CAS No.: 2549031-37-8
M. Wt: 372.5 g/mol
InChI Key: BBCYZBDBEXSENB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms and one sulfur atom (1λ⁶ denotes the hypervalent sulfur). The compound features a 3,5-dimethylphenyl group at position 2 and a pentyl chain at position 4. The trione moiety (three ketone groups at positions 1, 1, and 3) contributes to its polarity, while the pentyl chain enhances lipophilicity.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-5-8-11-21-18-9-6-7-10-19(18)26(24,25)22(20(21)23)17-13-15(2)12-16(3)14-17/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYZBDBEXSENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazine/benzothiadiazine derivatives and a triazinone analog, focusing on molecular features, substituent effects, and inferred properties.

Structural and Physicochemical Comparisons

A comparative overview of key structural attributes is provided in Table 1.

Table 1: Structural Comparison of Benzothiadiazine/Benzothiazine Derivatives

Compound Name Core Structure Substituents Molecular Formula* Molecular Weight* Notable Features
Target Compound Benzothiadiazine-trione 2-(3,5-dimethylphenyl), 4-pentyl C₂₀H₂₃N₂O₃S 379.48 g/mol Trione group (high polarity); pentyl chain (lipophilic)
[] 4-(3,5-Dimethoxyphenyl)-6-fluoro... Benzothiazine-dione 3,5-dimethoxyphenyl, 2,4-dimethylbenzoyl, 6-fluoro C₂₆H₂₄FNO₆S 497.54 g/mol Fluorine (enhances metabolic stability); dimethoxy groups (electron-donating)
[] 2-(3,4-Dimethoxybenzoyl)-4-(3,5-dimethylphenyl)... Benzothiazine-dione 3,4-dimethoxybenzoyl, 3,5-dimethylphenyl C₂₆H₂₃NO₆S 477.53 g/mol Dimethoxybenzoyl (polarity); dimethylphenyl (steric hindrance)
[] Triazinone derivative Triazinone 4-((4-methylpiperazin-1-yl)methyl)phenyl C₁₆H₂₂N₆O 314.39 g/mol Piperazine-methyl (basic, enhances solubility); triazinone core (planar structure)

*Molecular formulas and weights are estimated based on structural analysis where direct data were unavailable.

Substituent Effects and Functional Group Analysis
  • The pentyl chain increases lipophilicity (predicted logP ~3.5), favoring membrane permeability but possibly reducing aqueous solubility. The trione moiety enhances polarity, which may improve binding to polar enzyme active sites.
  • Compound :

    • 6-Fluoro substitution likely improves metabolic stability and electron-withdrawing effects, altering electronic distribution in the aromatic ring .
    • 3,5-Dimethoxyphenyl and 2,4-dimethylbenzoyl groups contribute to bulkiness and moderate polarity, balancing solubility and target affinity.
  • Shared 3,5-dimethylphenyl group with the target compound suggests similar metabolic resistance to oxidation.
  • Triazinone: The piperazine-methyl group imparts basicity (pKa ~8.5), enhancing solubility in acidic environments . The triazinone core offers a planar structure, facilitating π-π stacking interactions in enzyme binding pockets.
Inferred Pharmacological Implications
  • Target vs. However, the pentyl chain’s lipophilicity could limit bioavailability relative to the more polar and compounds.
  • Fluorine Impact : The compound’s fluorine atom may grant superior metabolic stability over the target compound, a critical factor in drug design .
  • Triazinone vs. Benzothiadiazine: The triazinone’s piperazine group () suggests divergent pharmacokinetics, such as increased solubility and central nervous system penetration, depending on application .

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